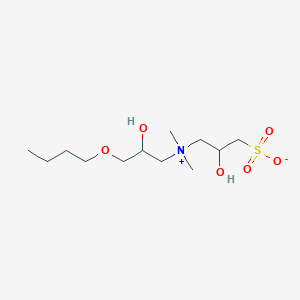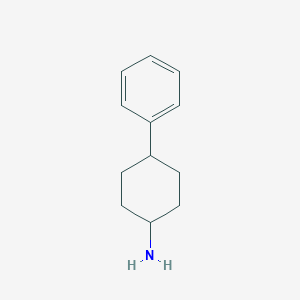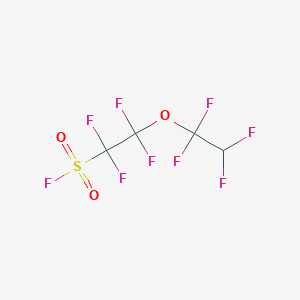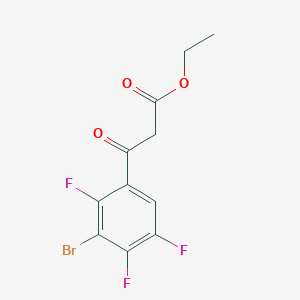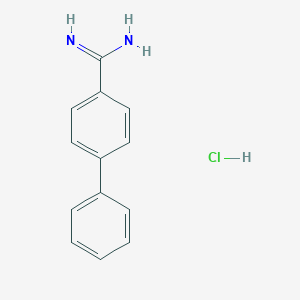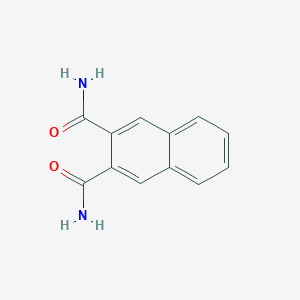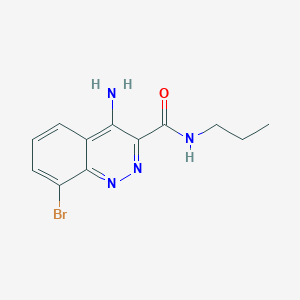![molecular formula C5H7Br B009166 Bicyclo[1.1.0]butane, 1-bromo-2-methyl-(9CI) CAS No. 101391-45-1](/img/structure/B9166.png)
Bicyclo[1.1.0]butane, 1-bromo-2-methyl-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[1.1.0]butane, 1-bromo-2-methyl-(9CI) is a chemical compound that is widely used in scientific research. It is a bicyclic compound with a molecular formula of C5H7Br. This compound is also known as 2-Bromo-2-methylbicyclo[1.1.0]butane or BMBB.
Mechanism Of Action
BMBB is an electrophilic compound that can react with nucleophiles. The reaction mechanism involves the formation of a carbocation intermediate, which can undergo rearrangement to form different products. The stereochemistry of the product depends on the reaction conditions and the structure of the nucleophile.
Biochemical And Physiological Effects
There is limited information on the biochemical and physiological effects of BMBB. However, studies have shown that BMBB can inhibit the growth of cancer cells. This compound can also induce apoptosis in cancer cells. The mechanism of action of BMBB in cancer cells is not fully understood and requires further investigation.
Advantages And Limitations For Lab Experiments
BMBB has several advantages for lab experiments. It is a stable compound that can be stored for a long time. It is also easy to handle and has low toxicity. BMBB is a versatile reagent that can be used for various organic synthesis reactions. However, BMBB has some limitations. It is a relatively expensive compound, and the yield of the synthesis reaction is not always high. In addition, BMBB is a highly reactive compound that requires careful handling.
Future Directions
There are several future directions for the research on BMBB. One direction is to investigate the mechanism of action of BMBB in cancer cells. This can provide insights into the development of new anticancer drugs. Another direction is to explore the use of BMBB as a chiral building block for the synthesis of enantiomerically pure compounds. This can have applications in the pharmaceutical industry. Additionally, the synthesis of new bicyclic compounds using BMBB as a starting material can lead to the discovery of new bioactive compounds.
Synthesis Methods
The synthesis of BMBB involves the reaction of 2-methylcyclopropanol with hydrogen bromide in the presence of a catalyst. The reaction produces BMBB as the main product. The yield of the reaction depends on the reaction conditions, such as temperature and pressure. The purity of the product can be improved by recrystallization.
Scientific Research Applications
BMBB is widely used in scientific research as a reagent for organic synthesis. It is used to synthesize various compounds, such as chiral building blocks and natural products. BMBB is also used as a starting material for the synthesis of other bicyclic compounds. In addition, BMBB is used as a model compound for studying the reactivity and stereochemistry of bicyclic compounds.
properties
CAS RN |
101391-45-1 |
|---|---|
Product Name |
Bicyclo[1.1.0]butane, 1-bromo-2-methyl-(9CI) |
Molecular Formula |
C5H7Br |
Molecular Weight |
147.01 g/mol |
IUPAC Name |
1-bromo-2-methylbicyclo[1.1.0]butane |
InChI |
InChI=1S/C5H7Br/c1-3-4-2-5(3,4)6/h3-4H,2H2,1H3 |
InChI Key |
DQCDJUYRKLRESB-UHFFFAOYSA-N |
SMILES |
CC1C2C1(C2)Br |
Canonical SMILES |
CC1C2C1(C2)Br |
synonyms |
Bicyclo[1.1.0]butane, 1-bromo-2-methyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






